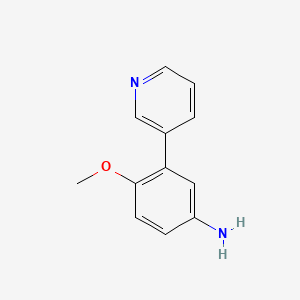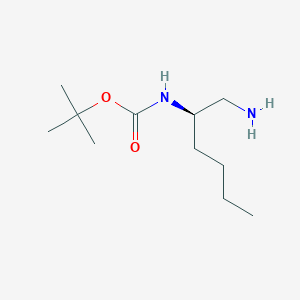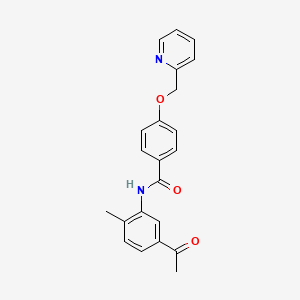
1,5-Dichloronaphthalene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:
2,3-Dichloronaphthalene-1,4-dione: Similar structure but different positions of chlorine and ketone groups.
1,4-Dichloronaphthalene: Lacks the ketone groups, leading to different chemical properties.
2-Chloronaphthalene: Only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H4Cl2O2 |
|---|---|
Molekulargewicht |
227.04 g/mol |
IUPAC-Name |
1,5-dichloronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H |
InChI-Schlüssel |
YQFGMPQXVQIUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)

![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)







![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)

